molecular formula C16H17BrO B7872162 (3-Bromophenyl)(mesityl)methanol

(3-Bromophenyl)(mesityl)methanol

Cat. No.: B7872162
M. Wt: 305.21 g/mol
InChI Key: ZNFKRFXCGAKOGC-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(mesityl)methanol is an organic compound with the molecular formula C16H17BrO It consists of a bromophenyl group and a mesityl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(mesityl)methanol typically involves the reaction of 3-bromobenzaldehyde with mesitylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of (3-bromophenyl)(mesityl)ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(mesityl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(mesityl)methanol involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The methanol moiety can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

  • (2-Bromophenyl)(mesityl)methanol
  • (4-Bromophenyl)(mesityl)methanol
  • (3-Chlorophenyl)(mesityl)methanol

Comparison: (3-Bromophenyl)(mesityl)methanol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

IUPAC Name

(3-bromophenyl)-(2,4,6-trimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-10-7-11(2)15(12(3)8-10)16(18)13-5-4-6-14(17)9-13/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFKRFXCGAKOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC(=CC=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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